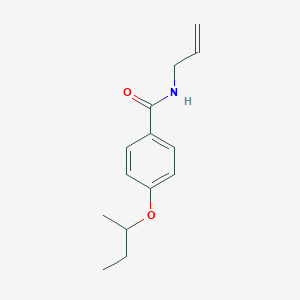![molecular formula C17H17NO2 B268321 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268321.png)
3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide, also known as Fluridone, is a synthetic herbicide that has been extensively used in agriculture for weed control. It is a potent inhibitor of photosynthesis, which makes it an effective herbicide. Fluridone belongs to the family of diphenyl ethers and has a molecular weight of 313.4 g/mol.
Mécanisme D'action
3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide inhibits the synthesis of carotenoids, which are essential pigments for photosynthesis. It binds to the enzyme phytoene desaturase, which is involved in the synthesis of carotenoids. This leads to a decrease in the concentration of carotenoids, which results in a decrease in photosynthetic activity. The inhibition of photosynthesis leads to the death of the plant.
Biochemical and Physiological Effects:
3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide has been found to have minimal toxicity to humans and animals. It is rapidly metabolized in the body, and its metabolites are excreted in the urine. 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide has been found to have no significant effects on the reproductive system, nervous system, or immune system. However, it can cause skin irritation and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide is widely used in laboratory experiments to study the effects of photosynthesis inhibition on plants. It is a potent inhibitor of photosynthesis, which makes it an effective tool for studying the mechanism of photosynthesis. However, it is important to note that 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide can also affect other metabolic pathways in plants, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide. One area of research is the development of new herbicides that are more effective and less toxic than 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide. Another area of research is the study of the effects of 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide on non-target organisms, such as aquatic animals and insects. Finally, there is a need for the development of new methods for the detection of 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide in the environment, as it can persist in the soil and water for long periods of time.
Méthodes De Synthèse
3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide is synthesized by reacting 3-nitrobenzoyl chloride with 2-methyl-2-propen-1-ol in the presence of a base. The resulting intermediate is then reacted with aniline to produce 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide has been extensively studied for its herbicidal properties. It is used to control aquatic weeds, submerged weeds, and emergent weeds. It is also used in agriculture to control weeds in rice paddies, sugarcane fields, and other crops. 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide has been found to be effective against a wide range of weeds, including duckweed, water hyacinth, and hydrilla.
Propriétés
Nom du produit |
3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
3-(2-methylprop-2-enoxy)-N-phenylbenzamide |
InChI |
InChI=1S/C17H17NO2/c1-13(2)12-20-16-10-6-7-14(11-16)17(19)18-15-8-4-3-5-9-15/h3-11H,1,12H2,2H3,(H,18,19) |
Clé InChI |
ZBEPBXQKXMURPT-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
SMILES canonique |
CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)
![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide](/img/structure/B268241.png)
![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)
![3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268247.png)
![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B268248.png)
![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)
![5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268253.png)

![2-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268256.png)
![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)